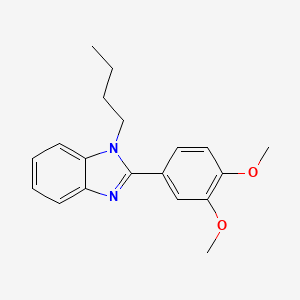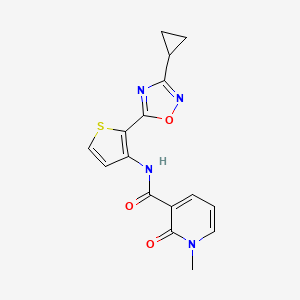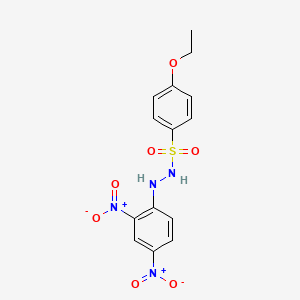![molecular formula C18H24N4O2 B2626586 Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone CAS No. 2415519-57-0](/img/structure/B2626586.png)
Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone, also known as AZD8055, is a small molecule inhibitor that targets the mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and survival. mTOR inhibitors have been widely studied for their potential therapeutic applications in cancer, neurological disorders, and metabolic diseases. In
作用機序
Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone acts as a potent and selective inhibitor of mTOR kinase activity. mTOR is a serine/threonine kinase that regulates cell growth, proliferation, and survival by integrating various signals from growth factors, nutrients, and energy status. mTOR exists in two distinct complexes, mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). This compound selectively inhibits mTORC1 activity by binding to the ATP-binding site of mTOR kinase domain, preventing its activation by upstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various cell types and animal models. In cancer cells, this compound inhibits mTORC1 activity, resulting in the inhibition of protein synthesis, cell cycle progression, and cell proliferation. In addition, this compound induces autophagy, a cellular process of self-digestion that can lead to cell death in cancer cells. In neurological disorders, this compound has been shown to reduce neuroinflammation and improve cognitive function by inhibiting mTORC1 activity in microglial cells. In metabolic diseases, this compound has been shown to improve insulin sensitivity and reduce adiposity by inhibiting mTORC1 activity in adipocytes and liver cells.
実験室実験の利点と制限
Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone has several advantages and limitations for lab experiments. One advantage is its potency and selectivity for mTOR kinase activity, which allows for precise targeting of the mTOR pathway. Another advantage is its ability to penetrate the blood-brain barrier, making it a potential therapeutic agent for neurological disorders. However, one limitation is its short half-life and poor solubility, which may limit its efficacy in vivo. In addition, this compound has been shown to have off-target effects on other kinases, which may complicate its interpretation in experiments.
将来の方向性
There are several future directions for the study of Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone and mTOR inhibitors. One direction is the development of more potent and selective mTOR inhibitors with improved pharmacokinetic properties. Another direction is the identification of biomarkers that can predict the response to mTOR inhibitors in cancer patients. In addition, the role of mTOR inhibitors in combination therapy with other anticancer agents or immunotherapy is an area of active research. The potential use of mTOR inhibitors in the treatment of neurodegenerative diseases and metabolic disorders is also an area of interest.
合成法
Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone was first synthesized by AstraZeneca in 2009. The synthesis method involves the reaction of 2-(4-morpholinyl)ethanol with 1-(2-bromoethyl)-2-methylbenzimidazole to form 3-(2-bromoethyl)-4-morpholinyl-1-(2-methylbenzimidazol-1-yl)propan-1-ol. This intermediate is then reacted with 1-(4-methylphenyl)azetidin-3-one to form the desired product, this compound.
科学的研究の応用
Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, mTOR inhibitors have been shown to inhibit tumor growth and induce cell death in a variety of cancer cell lines. This compound has been shown to be effective in inhibiting the growth of breast cancer, prostate cancer, and glioblastoma cells. In addition, this compound has been shown to sensitize cancer cells to radiation therapy and chemotherapy.
In neurological disorders, mTOR inhibitors have been studied for their potential neuroprotective effects. This compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury. In metabolic diseases, mTOR inhibitors have been studied for their potential role in regulating glucose and lipid metabolism. This compound has been shown to improve insulin sensitivity and reduce adiposity in animal models of obesity and type 2 diabetes.
特性
IUPAC Name |
morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-13(2)17-19-15-5-3-4-6-16(15)22(17)14-11-21(12-14)18(23)20-7-9-24-10-8-20/h3-6,13-14H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPWYDVNRNIUGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

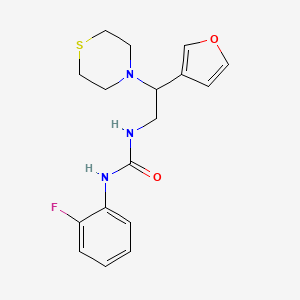
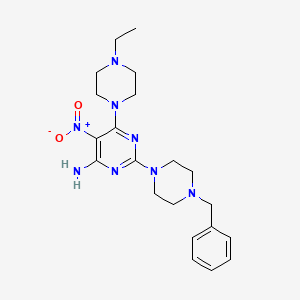
![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2626507.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2626508.png)
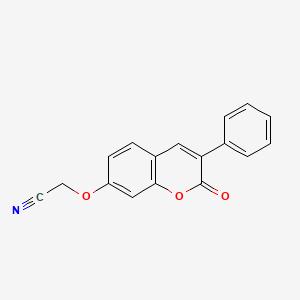
![2-[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2626511.png)
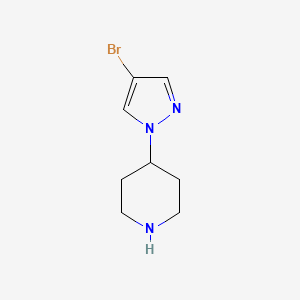
![5-Azaspiro[3.5]nonan-8-one hydrochloride](/img/structure/B2626514.png)
![2-({1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2626515.png)

